molecular formula C18H25NO5 B1478335 1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1366914-01-3

1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1478335
CAS RN: 1366914-01-3
M. Wt: 335.4 g/mol
InChI Key: PUAUQKRACBJQSK-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid (TBEPCA) is an organic compound that has been studied extensively for its potential application in a variety of fields, including medicinal chemistry, biochemistry, and drug discovery. TBEPCA is a highly versatile molecule, with a range of possible applications in both laboratory and medical settings.

Scientific Research Applications

Biomarkers in Cancer Research

The study of human urinary carcinogen metabolites presents a practical approach for obtaining important information about tobacco and cancer. Carcinogens and their metabolites, including various acids and related compounds quantified in smokers or non-smokers exposed to environmental tobacco smoke, provide critical insights into carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans. Such biomarkers are pivotal in future studies on tobacco and human cancer, particularly regarding new tobacco products and strategies for harm reduction (Hecht, 2002).

Biologically Active Compounds in Plants

Research into natural carboxylic acids derived from plants reveals their potential for antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships of selected carboxylic acids indicate the impact of structural differences on their biological activities. This insight is crucial for developing future chemical preparations with potential applications as antioxidants, anticancer, antimicrobial, and antibacterial agents (Godlewska-Żyłkiewicz et al., 2020).

Environmental Biodegradation and Fate

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, highlighting the aerobic biodegradation processes and the role of microorganisms in degrading ETBE. This knowledge is vital for environmental management and the development of strategies for the bioremediation of contaminated sites (Thornton et al., 2020).

Synthesis of CNS Acting Drugs

A literature search identified functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity. Heterocycles with nitrogen (N), sulfur (S), and oxygen (O) are highlighted for their potential CNS effects, providing a foundation for the development of new CNS acting drugs (Saganuwan, 2017).

properties

IUPAC Name

4-(2-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-5-23-15-9-7-6-8-12(15)13-10-19(11-14(13)16(20)21)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAUQKRACBJQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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